

Acetamido-PEG3-Br molecular weight and formula

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Compound of Interest

Compound Name: Acetamido-PEG3-Br

Cat. No.: B11932257

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In-Depth Technical Guide: Acetamido-PEG3-Br

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Acetamido-PEG3-Br**, a trifunctional PEG linker integral to the advancement of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

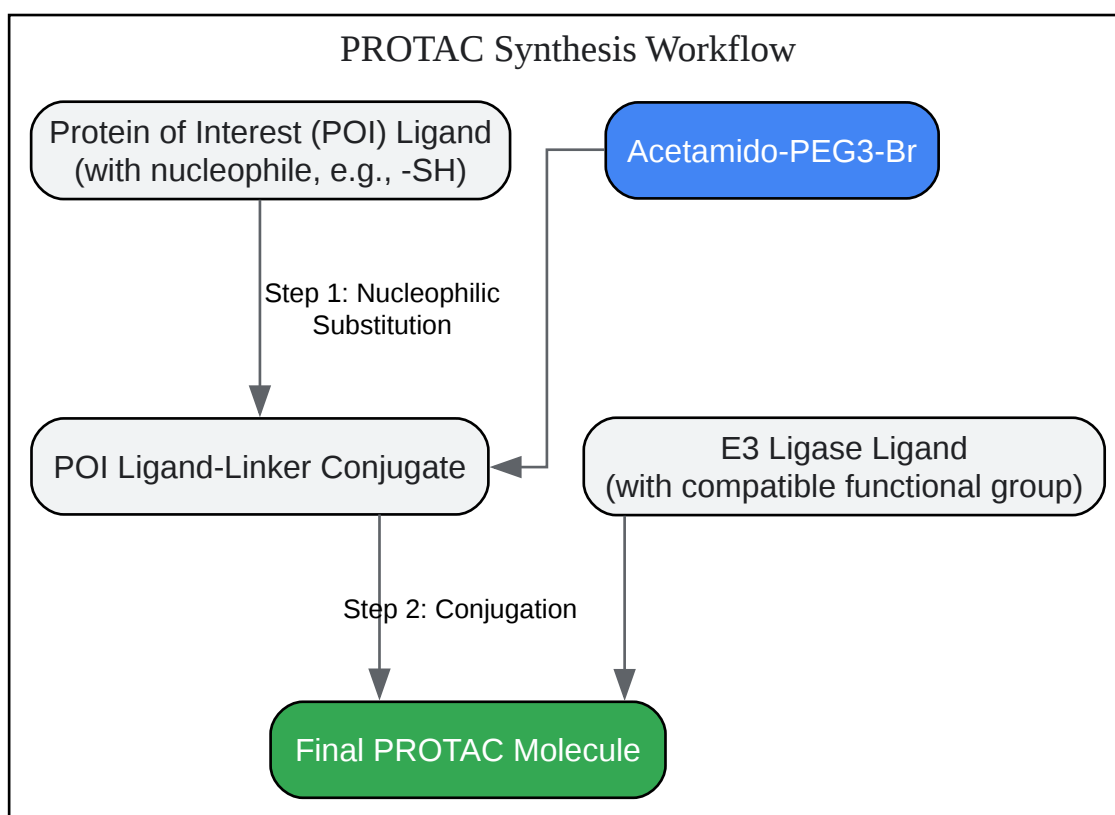
Acetamido-PEG3-Br is a heterobifunctional molecule featuring a stable acetamido group and a reactive bromo group at opposite ends of a 3-unit polyethylene glycol (PEG) chain. This structure provides a hydrophilic spacer, enhancing the solubility and pharmacokinetic properties of the resulting conjugate.

Property	Value	Source
Chemical Formula	C10H20BrNO4	[1]
Molecular Weight	298.18 g/mol	[1]
Exact Mass	297.0600	[1]
IUPAC Name	N-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)acetamide	[1]
Synonyms	HY-134706, CS-0148175	[1]
Purity	>98%	[1]
Appearance	To be determined	[1]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.	[1]

Application in PROTAC Synthesis: An Experimental Workflow

Acetamido-PEG3-Br serves as a linker in the modular synthesis of PROTACs. The bromo group provides a reactive site for nucleophilic substitution, typically with a thiol group (e.g., from a cysteine residue on a protein or a thiol-containing small molecule ligand). The acetamido group, being relatively inert, can be part of the final structure or be a precursor to other functional groups.

The general workflow for synthesizing a PROTAC using a bromo-PEG linker is a two-step process involving the sequential attachment of a ligand for the target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase.



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PROTAC Synthesis Workflow

Representative Experimental Protocol: PROTAC Synthesis

This protocol outlines a general method for the synthesis of a PROTAC using **Acetamido-PEG3-Br**, where the POI ligand contains a thiol group and the E3 ligase ligand is subsequently attached.

Materials:

- **Acetamido-PEG3-Br**
- Thiol-containing POI ligand
- E3 ligase ligand with a compatible functional group for conjugation

- Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Base (e.g., Diisopropylethylamine (DIPEA))
- Reaction vessel
- Stirring apparatus
- Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

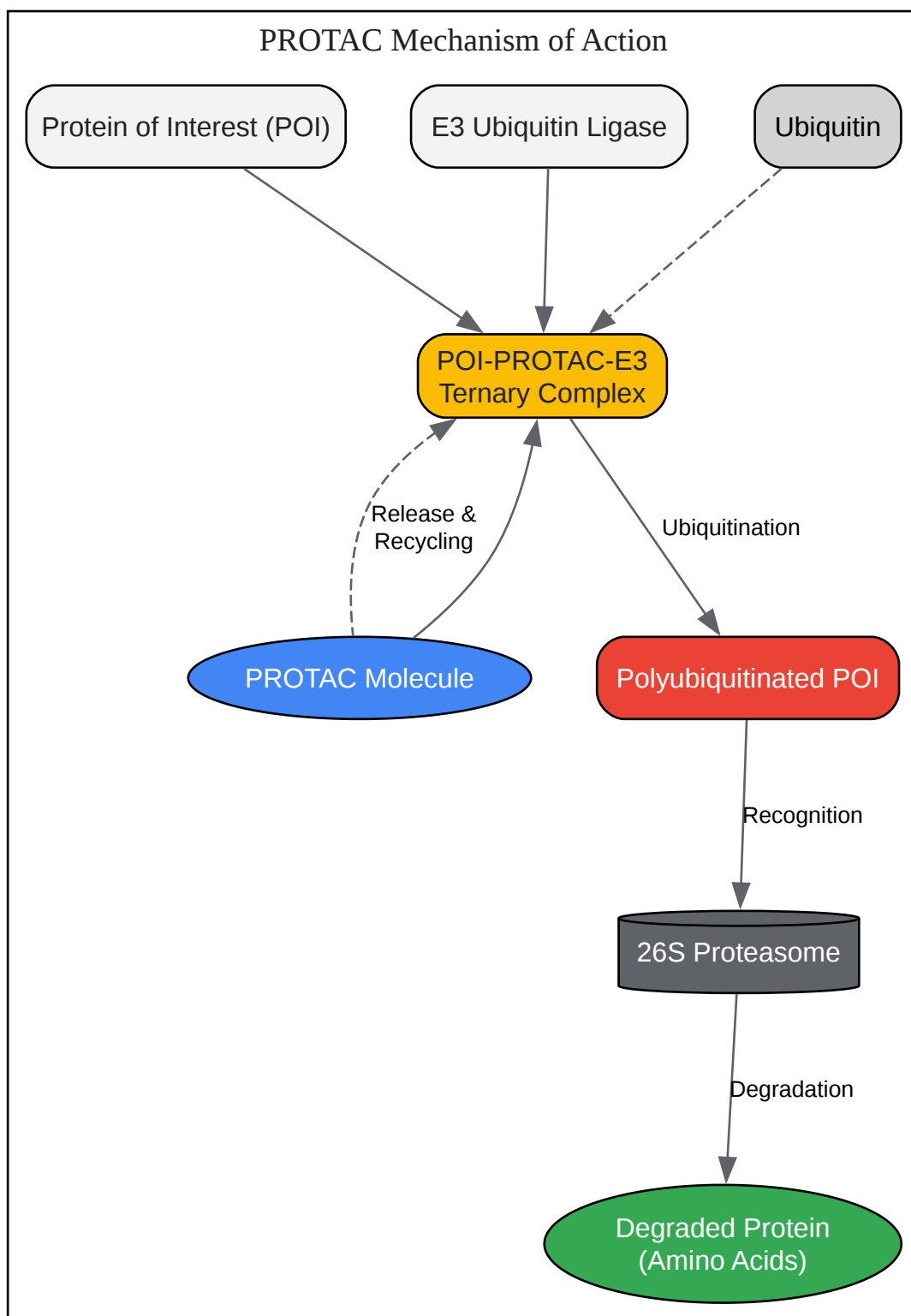
Procedure:

- Step 1: Conjugation of POI Ligand to the Linker
 - Dissolve the thiol-containing POI ligand (1 equivalent) in DMF or DMSO.
 - Add a mild base such as DIPEA (1.5-2 equivalents) to the solution to deprotonate the thiol group, forming a more reactive thiolate.
 - Add **Acetamido-PEG3-Br** (1.1 equivalents), dissolved in a minimal amount of the same solvent, to the reaction mixture.
 - Stir the reaction at room temperature for 4-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as LC-MS, to confirm the formation of the POI ligand-linker intermediate.
 - Upon completion, the intermediate product can be purified by preparative HPLC.
- Step 2: Conjugation of E3 Ligase Ligand
 - The purified POI ligand-linker conjugate is then reacted with the E3 ligase ligand. The specific chemistry for this step depends on the functional groups present on both molecules.
 - For example, if the intermediate from Step 1 has a terminal group that can be converted to a carboxylic acid, it can be activated with EDC/NHS and then reacted with an amine-containing E3 ligase ligand.

- The reaction conditions (solvent, temperature, and time) will need to be optimized for the specific coupling chemistry being employed.
- The final PROTAC molecule is then purified, typically by preparative HPLC, to ensure high purity for subsequent biological assays.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).^{[2][3]} A PROTAC molecule is heterobifunctional, containing two distinct ligands connected by a linker, such as **Acetamido-PEG3-Br**.^[4] One ligand binds to a target Protein of Interest (POI), and the other binds to an E3 ubiquitin ligase.^[2] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.^{[2][5]} The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI.^[3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.^[2] After the POI is degraded, the PROTAC is released and can act catalytically to degrade multiple copies of the target protein.^[3]



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PROTAC Signaling Pathway

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